N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a 2-bromobenzyl group and a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyrimidine Core Construction: The pyrimidine ring is often constructed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The 2-bromobenzyl group is introduced via a nucleophilic substitution reaction, where the bromine atom acts as a leaving group.
Final Coupling: The oxadiazole and pyrimidine intermediates are coupled under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.
Reduction: Reduction reactions may target the oxadiazole ring or the aromatic bromine.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or transcription factors, and the pathways involved could range from signal transduction to gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(2-bromobenzyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-thiadiazol-5-yl)pyrimidin-4-amine
Uniqueness
The uniqueness of N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromobenzyl and fluorophenyl groups with the oxadiazole and pyrimidine rings creates a versatile scaffold for further functionalization and application.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O/c20-15-7-3-1-5-12(15)9-23-17-14(10-22-11-24-17)19-25-18(26-27-19)13-6-2-4-8-16(13)21/h1-8,10-11H,9H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPBKFJDPISYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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